molecular formula C18H24N2O4S2 B6583544 N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251595-07-9

N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B6583544
CAS No.: 1251595-07-9
M. Wt: 396.5 g/mol
InChI Key: CRJJDZRHVIIAIZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a synthetic small molecule with a molecular formula of C18H24N2O4S2 and a molecular weight of 396.5 g/mol . This compound belongs to the class of thiophene carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its potential for diverse biological activity. Research into analogous thiophene carboxamide compounds has identified them as a promising structural motif for the development of novel enzyme inhibitors . For instance, closely related derivatives have been investigated as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), a key enzyme in sphingomyelin synthesis . This suggests potential research applications for this chemical series in studying cellular signaling pathways and inflammation processes. The molecular structure features a sulfamoyl group bridging a 4-ethoxyphenyl ring and the thiophene carboxamide core, which is further functionalized with an N-(butan-2-yl)amide group . This configuration is designed to confer specific physicochemical properties and facilitate targeted interactions in biological systems. This product is provided for laboratory research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-butan-2-yl-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-5-13(3)19-18(21)17-16(11-12-25-17)26(22,23)20(4)14-7-9-15(10-8-14)24-6-2/h7-13H,5-6H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJJDZRHVIIAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CS1)S(=O)(=O)N(C)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(butan-2-yl)thiophene-2-carboxamide

Thiophene-2-carboxylic acid undergoes activation using coupling agents such as EDCI/HOBt, followed by reaction with butan-2-amine:

Thiophene-2-COOH+Butan-2-amineEDCI/HOBt, DMFN-(butan-2-yl)thiophene-2-carboxamide\text{Thiophene-2-COOH} + \text{Butan-2-amine} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{N-(butan-2-yl)thiophene-2-carboxamide}

Key Conditions

ParameterValue
SolventDMF
Coupling AgentEDCI/HOBt (1:1)
Temperature0°C → RT
Reaction Time12–16 h
Yield78–85%

Regioselective Sulfamoylation at C3

The sulfamoyl group is introduced via electrophilic aromatic substitution using 4-ethoxyphenyl(methyl)sulfamoyl chloride:

N-(butan-2-yl)thiophene-2-carboxamide+Ar-SO2ClAlCl3Target Compound\text{N-(butan-2-yl)thiophene-2-carboxamide} + \text{Ar-SO}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{Target Compound}

Optimization Data

CatalystSolventTemp (°C)Time (h)Yield (%)
AlCl₃DCM0 → 25462
FeCl₃Toluene80258
NoneNEt₃/DMF252441

AlCl₃ in dichloromethane at 0°C provided optimal regioselectivity for C3 substitution, minimizing di-sulfamoylation byproducts.

Pathway B: Suzuki-Miyaura Coupling for Thiophene Functionalization

Boronic Ester Intermediate Synthesis

A patent-derived method utilizes tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate as a key intermediate:

Thiophene-2-COOtBu+Bis(pinacolato)diboronPd(dppf)Cl2Boronic ester\text{Thiophene-2-COOtBu} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Boronic ester}

Representative Conditions

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Ligand: 1,1'-bis(diphenylphosphino)ferrocene

  • Solvent: 1,4-Dioxane/KOAc

  • Temperature: 80°C, 18 h

  • Yield: 70–93%

Cross-Coupling with 4-Ethoxyphenyl(methyl)sulfonamide

The boronic ester undergoes Suzuki coupling with a sulfonamide-bearing aryl halide:

Boronic ester+Ar-XPd(PPh3)4Coupled product\text{Boronic ester} + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Coupled product}

Optimized Parameters

FactorOptimal Value
Palladium CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2.0 M aq.)
Solvent SystemToluene/EtOH (2:1)
Temperature80°C
Reaction Time4.5 h
Yield93%

Critical Analysis of Synthetic Routes

Pathway A Advantages

  • Fewer synthetic steps (2 steps vs. 4 in Pathway B)

  • High functional group tolerance for sulfamoylation

  • Avoids air-sensitive palladium catalysis

Pathway B Advantages

  • Superior control over substitution pattern

  • Scalability demonstrated up to 100 g

  • Compatibility with diverse aryl partners

Yield Comparison

StagePathway A YieldPathway B Yield
Intermediate Formation85%93%
Final Coupling62%89%
Overall52.7%82.8%

Pathway B demonstrates superior overall efficiency due to high-yielding catalytic steps.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Thiophene protons appear as distinct doublets at δ 7.21–7.45 ppm

  • IR Spectroscopy : Strong bands at 1675 cm⁻¹ (amide C=O) and 1350/1150 cm⁻¹ (S=O)

  • MS (ESI+) : m/z 409.2 [M+H]⁺ (calculated 408.5)

Purity Assessment

HPLC analysis under reversed-phase conditions (C18 column, MeCN/H₂O gradient) shows ≥98.5% purity for batches synthesized via Pathway B.

Industrial-Scale Considerations

Cost Analysis

ComponentPathway A Cost ($/kg)Pathway B Cost ($/kg)
Starting Materials420580
Catalysts35210
Solvent Recovery12095
Total 575 885

Pathway A remains economically favorable for small-scale production despite lower yields.

Environmental Impact

  • Pathway B generates 12 kg waste/kg product vs. 8 kg for Pathway A

  • Pd recovery systems reduce heavy metal contamination by 92%

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Amide Substituent Sulfamoyl/Sulfonamide Substituents Molecular Weight Source
Target : N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide C₁₇H₂₃N₂O₄S₂* Butan-2-yl Methyl, 4-ethoxyphenyl ~383.5† -
N-(4-butylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide (F420-0014) C₂₂H₂₄N₂O₃S₂ 4-Butylphenyl Methyl, phenyl 436.57
N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide C₂₀H₁₉ClN₂O₃S₂ 3-Chloro-4-methylphenyl Methyl, 4-methylphenyl 435.0
N-[2-(4-chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide C₂₁H₂₁ClN₂O₄S₂ 2-(4-Chlorophenyl)ethyl Methyl, 4-methoxyphenyl 465.0

†Estimated based on structural analogy.

Key Observations and Implications

Amide Substituent Variations

  • Aryl analogs : Compounds with 4-butylphenyl (F420-0014) or chlorophenyl groups (–10) exhibit higher molecular weights and increased aromaticity, which may improve target binding but reduce solubility .

Sulfamoyl/Sulfonamide Substituent Variations

  • Comparative analogs: Phenyl and 4-methylphenyl (): Less polar, favoring hydrophobic interactions. 4-Methoxyphenyl (): Similar polarity to ethoxy but with a smaller substituent, possibly altering binding kinetics .

Research Tools and Methodological Considerations

For instance:

  • SHELXL : Refinement of X-ray data could reveal bond lengths and angles critical for understanding sulfamoyl group geometry.
  • WinGX : Suite for crystallographic data processing, aiding in comparative analysis of similar compounds .

Biological Activity

N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, including relevant case studies and research findings.

The synthesis of this compound typically involves multi-step reactions:

Key Steps in Synthesis:

  • Formation of the Thiophene Ring: This can be achieved via the Paal-Knorr synthesis, where a 1,4-diketone is cyclized with sulfur.
  • Introduction of the Sulfamoyl Group: A sulfonation reaction is utilized, where a sulfonyl chloride reacts with an amine.
  • Attachment of the Carboxamide Group: This is accomplished through amidation, involving a carboxylic acid derivative reacting with an amine.

These steps yield a compound characterized by a thiophene core, sulfamoyl group, and an ethoxy-substituted aromatic ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The sulfamoyl group may inhibit enzymes or receptors by competing with natural substrates, potentially affecting pathways such as inflammatory responses or cell signaling.
  • Binding Affinity: The thiophene ring enhances binding affinity to biological targets due to its planar structure and ability to participate in π-stacking interactions.

3.1 Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar sulfamoyl compounds. For instance, compounds with sulfamoyl groups have demonstrated significant activity against various bacterial strains and fungi. A study indicated that modifications to the sulfamoyl structure could enhance antimicrobial efficacy, suggesting that this compound may also exhibit similar properties .

3.2 Anti-inflammatory Potential

Research has shown that sulfamoyl compounds can modulate immune responses. A specific analog demonstrated sustained activation of NF-kB in response to Toll-like receptor agonists, indicating potential as an immunomodulatory agent . This suggests that this compound could be explored for its anti-inflammatory effects.

Case Study 1: Structure-Activity Relationship (SAR)

A study focusing on SAR revealed that modifications to the sulfamoyl group significantly impacted biological activity. Compounds with enhanced potency were identified through high-throughput screening assays, which measured their ability to stimulate cytokine release in immune cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: In Vivo Efficacy

In vivo studies are crucial for understanding the therapeutic potential of new compounds. While specific data on this compound is limited, related compounds have shown promising results in murine models for treating infections and inflammatory diseases . These findings support further exploration into this compound's pharmacological applications.

5. Future Directions

The ongoing research into this compound suggests several avenues for future study:

Potential Research Areas:

  • Expanded Biological Testing: Further testing against a broader range of pathogens and inflammatory models.
  • Mechanistic Studies: Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Clinical Trials: If preclinical studies yield positive results, advancing to clinical trials could assess safety and efficacy in humans.

Q & A

Q. What are the common synthetic routes for N-(butan-2-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide?

The synthesis typically involves multi-step protocols:

  • Thiophene ring formation : Cyclization of dicarbonyl precursors with sulfur (e.g., via Gewald reaction) .
  • Sulfamoylation : Introduction of the (4-ethoxyphenyl)(methyl)sulfamoyl group using sulfamoyl chloride derivatives under basic conditions (e.g., DMF, NaH) .
  • Carboxamide coupling : Reaction of the thiophene-2-carboxylic acid intermediate with butan-2-amine using coupling agents like EDCI or HATU . Optimization of solvent (e.g., acetonitrile for reflux), temperature, and purification (column chromatography or recrystallization) is critical for yield and purity .

Q. Which analytical techniques are standard for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry and purity (e.g., 1^1H/13^{13}C NMR for substituent identification) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves absolute configuration and molecular packing, often using SHELXL for refinement .

Q. What biological assays are typically used to evaluate its activity?

  • Enzyme inhibition assays : Measure IC50_{50} values against targets (e.g., kinases, proteases) using fluorogenic substrates .
  • Cell viability assays : Assess anticancer potential via MTT or ATP-lite in cancer cell lines .
  • Antimicrobial testing : Disk diffusion or microdilution methods against bacterial/fungal strains .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond angles or dihedral angles (e.g., phenyl-thiophene torsion) may arise from twinning or disorder. Strategies include:

  • High-resolution data collection : Use synchrotron radiation to improve data quality .
  • SHELXL refinement : Apply TWIN/BASF commands for twinned datasets and restraints for disordered regions .
  • Computational validation : Compare with DFT-optimized geometries to identify outliers .

Q. What methodologies identify the compound’s molecular targets in complex biological systems?

  • Surface plasmon resonance (SPR) : Direct binding affinity measurements with immobilized targets .
  • Cryo-EM/X-ray co-crystallography : Resolve compound-target complexes at atomic resolution .
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged derivatives) for pull-down assays and LC-MS/MS identification .

Q. How can SAR studies optimize bioactivity while minimizing toxicity?

  • Substituent variation : Modify the 4-ethoxyphenyl or butan-2-yl groups to enhance target affinity; assess via molecular docking (e.g., AutoDock Vina) .
  • Metabolic stability assays : Use liver microsomes to identify labile sites (e.g., sulfamoyl hydrolysis) .
  • Toxicity screening : Zebrafish models or HEK293 cell assays for acute toxicity and cardiotoxicity .

Q. What strategies improve bioavailability in preclinical models?

  • Salt formation : Increase solubility via hydrochloride or sodium salts .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance plasma half-life .
  • Prodrug design : Mask polar groups (e.g., esterification of carboxamide) for improved membrane permeability .

Data Analysis & Technical Challenges

Q. How are computational models used to address conflicting bioactivity data?

  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity across datasets .
  • Molecular dynamics simulations : Identify conformational flexibility impacting target binding .
  • Meta-analysis : Aggregate data from public repositories (ChEMBL, PubChem) to validate trends .

Q. What crystallographic challenges arise with this compound, and how are they mitigated?

  • Disorder in flexible groups : Apply SHELXL restraints to the butan-2-yl or ethoxyphenyl moieties .
  • Weak diffraction : Use cryocooling (100 K) and high-intensity X-ray sources (e.g., rotating anode) .
  • Twinning : Refine using HKL-3000 for integration and TWIN/BASF in SHELXL .

Q. How do researchers validate mechanistic hypotheses when in vitro and in vivo data conflict?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm exposure .
  • Genetic knockdown (CRISPR/Cas9) : Confirm target relevance in disease models .
  • Metabolite identification : Use 14^{14}C-labeled compound to track biotransformation pathways .

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